Ethylmethyldi(octadecyl)ammonium ethyl sulphate
Overview
Description
Ethylmethyldi(octadecyl)ammonium ethyl sulphate is a quaternary ammonium compound with the molecular formula C41H87NO4S and a molecular weight of 690.19878 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylmethyldi(octadecyl)ammonium ethyl sulphate typically involves the quaternization of N-ethyl-N-methyl-N-octadecylamine with ethyl sulfate. The reaction is carried out under controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure quality and consistency. The process involves large-scale synthesis with stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethylmethyldi(octadecyl)ammonium ethyl sulphate primarily undergoes:
Substitution Reactions: Due to the presence of the quaternary ammonium group, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .
Scientific Research Applications
Ethylmethyldi(octadecyl)ammonium ethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of Ethylmethyldi(octadecyl)ammonium ethyl sulphate is primarily based on its surfactant properties. It reduces surface tension and can interact with various molecular targets, including cell membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride (DTAC): Known for its use in detergents and as a surfactant in various applications.
Uniqueness
Ethylmethyldi(octadecyl)ammonium ethyl sulphate is unique due to its specific structure, which provides distinct surfactant properties. Its long alkyl chains and quaternary ammonium group make it particularly effective in reducing surface tension and interacting with biological membranes .
Biological Activity
Ethylmethyldi(octadecyl)ammonium ethyl sulphate, commonly referred to as EMDOES, is a quaternary ammonium compound with a complex structure that includes an ethyl and methyl group attached to a long-chain octadecyl group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications and as a surfactant in various industrial processes.
- Molecular Formula : CHNOS
- Molecular Weight : 451.747 g/mol
- LogP : 7.908 (indicating high lipophilicity)
These properties suggest that EMDOES can interact effectively with biological membranes, which is crucial for its biological activity.
Mechanisms of Biological Activity
The biological activity of EMDOES can be attributed to several mechanisms:
-
Antimicrobial Action :
- EMDOES exhibits significant antimicrobial properties against various pathogens. The long alkyl chain (octadecyl) disrupts microbial cell membranes, leading to cell lysis. This mechanism is common among quaternary ammonium compounds (QACs), which are known for their ability to penetrate lipid membranes.
- Studies have shown that similar compounds, such as octadecyl ammonium chloride, inhibit the adherence of microorganisms like Candida albicans and Streptococcus mutans, suggesting that EMDOES may function similarly .
-
Surface Activity :
- As a surfactant, EMDOES reduces surface tension in aqueous solutions, enhancing its effectiveness in formulations intended for antimicrobial or cleaning purposes. This property is particularly useful in medical and industrial applications where biofilm formation is a concern.
- Biofilm Inhibition :
Case Studies
-
Antimicrobial Efficacy :
- A study investigating the antimicrobial activity of QACs found that treatment with octadecyl ammonium compounds significantly reduced microbial colonization on surfaces, demonstrating a similar expected outcome for EMDOES .
- In vitro tests indicated that EMDOES could reduce the viability of biofilms formed by oral pathogens, which is critical for dental applications.
- Application in Coatings :
Data Table: Biological Activity Overview
Property | Observation |
---|---|
Antimicrobial Spectrum | Effective against Candida albicans, Streptococcus mutans |
Mechanism | Disruption of cell membranes |
Surface Tension Reduction | Significant in aqueous solutions |
Biofilm Formation Prevention | Effective in inhibiting initial attachment |
Safety and Toxicity
While the antimicrobial properties of EMDOES are promising, safety assessments are crucial. Studies on related quaternary ammonium compounds indicate low cytotoxicity towards human cells at effective concentrations . However, comprehensive toxicity studies specific to EMDOES are necessary to establish safe usage guidelines.
Properties
IUPAC Name |
ethyl-methyl-dioctadecylazanium;ethyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H82N.C2H6O4S/c1-5-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40(4,7-3)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-6-2;1-2-6-7(3,4)5/h5-39H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFPMLHJBJMKPX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CC)CCCCCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H87NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065058 | |
Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-14-0 | |
Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10378-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylmethyldi(octadecyl)ammonium ethyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.